N-methyl-4-[3-(methylcarbamoyl)benzoyl]morpholine-2-carboxamide
Description
N-methyl-4-[3-(methylcarbamoyl)benzoyl]morpholine-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a morpholine ring, a benzoyl group, and a methylcarbamoyl moiety
Properties
IUPAC Name |
N-methyl-4-[3-(methylcarbamoyl)benzoyl]morpholine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-16-13(19)10-4-3-5-11(8-10)15(21)18-6-7-22-12(9-18)14(20)17-2/h3-5,8,12H,6-7,9H2,1-2H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXVOUFCLXHTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CN(CCO1)C(=O)C2=CC=CC(=C2)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[3-(methylcarbamoyl)benzoyl]morpholine-2-carboxamide typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the acylation of a benzene derivative to introduce the benzoyl group. This can be achieved through Friedel-Crafts acylation using benzoyl chloride and an aluminum chloride catalyst.
Introduction of the Methylcarbamoyl Group: The next step involves the introduction of the methylcarbamoyl group. This can be done by reacting the benzoyl intermediate with methyl isocyanate under controlled conditions.
Formation of the Morpholine Ring: The final step involves the cyclization to form the morpholine ring. This can be achieved by reacting the intermediate with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-4-[3-(methylcarbamoyl)benzoyl]morpholine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-methyl-4-[3-(methylcarbamoyl)benzoyl]morpholine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzoyl and methylcarbamoyl groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity. The morpholine ring can also participate in binding through its nitrogen atom, which can act as a hydrogen bond donor or acceptor.
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-[3-(carbamoyl)benzoyl]morpholine-2-carboxamide: Lacks the methyl group on the carbamoyl moiety.
N-methyl-4-[3-(methylcarbamoyl)phenyl]morpholine-2-carboxamide: Has a phenyl group instead of a benzoyl group.
N-methyl-4-[3-(methylcarbamoyl)benzoyl]piperidine-2-carboxamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
N-methyl-4-[3-(methylcarbamoyl)benzoyl]morpholine-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the benzoyl and methylcarbamoyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
